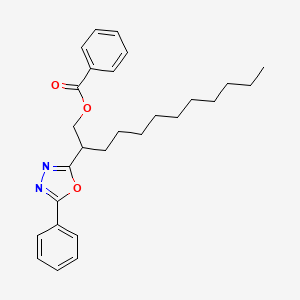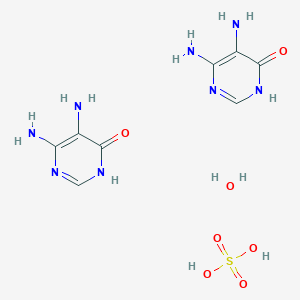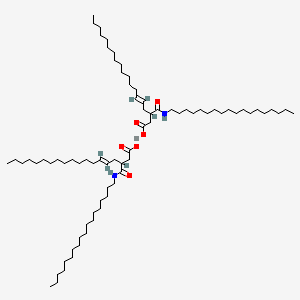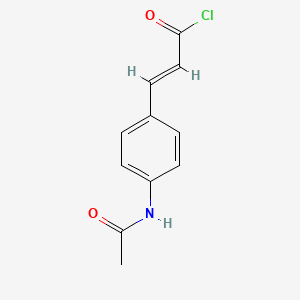
3-(4-Acetamidophenyl)acryloyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Acetamidophenyl)acryloyl chloride is an organic compound that belongs to the class of acid chlorides It is characterized by the presence of an acryloyl group attached to a phenyl ring, which is further substituted with an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetamidophenyl)acryloyl chloride typically involves the reaction of acryloyl chloride with N-(4-acetamidophenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer better control over reaction conditions, improved safety, and higher yields. The use of continuous flow reactors allows for efficient mixing and heat transfer, minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetamidophenyl)acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form the corresponding carboxylic acid.
Polymerization: Can participate in free-radical polymerization reactions to form polymers with acrylate functionalities.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines in the presence of a base to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
3-(4-Acetamidophenyl)acryloyl chloride has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific functional groups.
Medicinal Chemistry: Employed in the synthesis of bioactive compounds and drug intermediates.
Material Science: Utilized in the development of advanced materials with tailored properties, such as hydrogels and coatings
Mechanism of Action
The mechanism of action of 3-(4-Acetamidophenyl)acryloyl chloride is primarily based on its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules and polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the acetamido group.
Methacryloyl Chloride: Contains a methyl group in place of the hydrogen atom on the vinyl group.
4-Acetamidophenylacetic Acid: Similar in structure but contains a carboxylic acid group instead of the acryloyl chloride group
Uniqueness
3-(4-Acetamidophenyl)acryloyl chloride is unique due to the presence of both the acryloyl and acetamido groups, which confer distinct reactivity and properties. This dual functionality allows for versatile applications in polymer synthesis and medicinal chemistry, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
(E)-3-(4-acetamidophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C11H10ClNO2/c1-8(14)13-10-5-2-9(3-6-10)4-7-11(12)15/h2-7H,1H3,(H,13,14)/b7-4+ |
InChI Key |
AAFQWWZYMHZMJA-QPJJXVBHSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


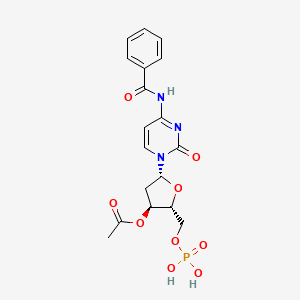
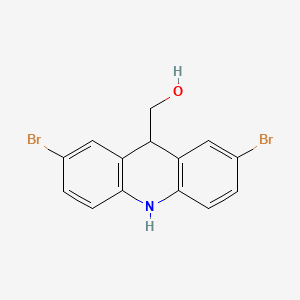
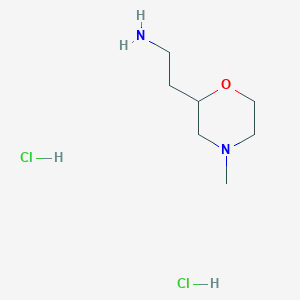
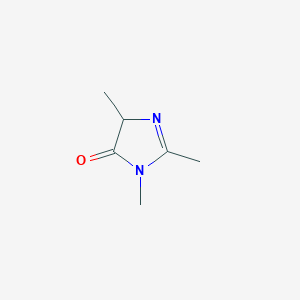

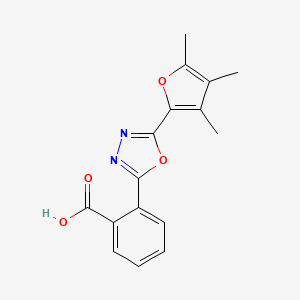
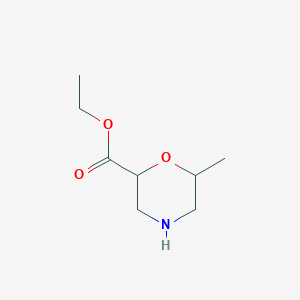
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)

![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)

